2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-amine

VEGFR-2 inhibition kinase selectivity anti-angiogenesis

2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-amine (CAS 25680-37-9; molecular formula C₆H₆N₄O; molecular weight 150.14 g/mol) is a heterocyclic compound consisting of a fused oxazole-pyrimidine bicyclic core bearing a methyl group at position 2 and a primary amine at position 7. The oxazolo[5,4-d]pyrimidine scaffold is regarded as a structural 9-oxa-purine analog in which the imidazole ring of the purine system is replaced by an oxazole ring, conferring purine-mimetic properties relevant to antimetabolite-based anticancer strategies and kinase inhibition.

Molecular Formula C6H6N4O
Molecular Weight 150.14 g/mol
CAS No. 25680-37-9
Cat. No. B12946303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-amine
CAS25680-37-9
Molecular FormulaC6H6N4O
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N=CN=C2O1)N
InChIInChI=1S/C6H6N4O/c1-3-10-4-5(7)8-2-9-6(4)11-3/h2H,1H3,(H2,7,8,9)
InChIKeyNEVSXJRPMXLBPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-amine (CAS 25680-37-9): Purine Scaffold Comparator for Kinase and Immunomodulation Research


2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-amine (CAS 25680-37-9; molecular formula C₆H₆N₄O; molecular weight 150.14 g/mol) is a heterocyclic compound consisting of a fused oxazole-pyrimidine bicyclic core bearing a methyl group at position 2 and a primary amine at position 7 [1]. The oxazolo[5,4-d]pyrimidine scaffold is regarded as a structural 9-oxa-purine analog in which the imidazole ring of the purine system is replaced by an oxazole ring, conferring purine-mimetic properties relevant to antimetabolite-based anticancer strategies and kinase inhibition [2]. This compound belongs to a class that has produced potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), adenosine kinase (AK), and Janus kinases (JAKs), as well as immunosuppressive agents with activity against lymphocyte proliferation [3][4].

Why Generic Substitution Fails for 2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-amine: Structure-Activity Constraints in Oxazolopyrimidine Selection


Oxazolo[5,4-d]pyrimidines cannot be interchanged generically because their biological activity is exquisitely dependent on the specific substitution pattern at positions 2, 5, and 7 [1]. A 2025 comprehensive SAR review has explicitly documented that introduction of a simple CH₃ group at the C(2) position yields unsatisfactory VEGFR-2 inhibitory activity, while replacement of the phenyl ring at C(2) by a methylpiperazine substituent results in enhanced activity [1]. This demonstrates that even within the same scaffold, the 2-methyl analog occupies a distinct pharmacological niche. Furthermore, the 7-amino group is essential for the immunoregulatory profile observed in the SCM series, where compounds SCM5 and SCM9 showed the best immunosuppressive profile among ten congeners tested [2]. A 2-aryl-substituted analog or a 7-alkylamino derivative cannot be assumed to replicate the biological signature of the 2-methyl-7-amino combination. These SAR constraints mean that procurement of the correct substitution pattern—not merely the core scaffold—determines whether a compound serves as an appropriate reference comparator, a negative control, or a starting material for further derivatization.

Quantitative Differentiation Evidence for 2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-amine vs. Structural Analogs


2-Methyl Substitution at C(2) Is Associated with Unsatisfactory VEGFR-2 Kinase Activity Compared with 2-Aryl and 2-Methylpiperazine Analogs

The 2025 SAR review by Sochacka-Ćwikła and Mączyński, summarizing published VEGFR-2 inhibitory data across oxazolo[5,4-d]pyrimidine series, explicitly states that the presence of a CH₃ group at the C(2) position (as in the target compound) has been found to achieve unsatisfactory results, in contrast to 2-aryl or 2-methylpiperazine substituents that yield potency comparable to the reference drug sunitinib [1]. Quantitative benchmarking: the most potent 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidine (compound 9n, bearing a 2-(4-methoxyphenyl) substituent) exhibited IC₅₀ values of 0.33 µM against VEGFR-2 kinase and 0.29 µM against HUVEC [2]. Sunitinib, the clinical VEGFR-2 reference inhibitor, showed IC₅₀ values of 8.4 µM against HepG2 and 9.0 µM against U251 in comparable assays [1]. The 2-methyl analog is positioned at the low-activity end of this potency spectrum, making it a critical negative-control candidate.

VEGFR-2 inhibition kinase selectivity anti-angiogenesis

7-Amino Group Confers Thermodynamic Preference for the Amine Tautomer over the Imine Tautomer by ~13 kcal·mol⁻¹, Establishing Structural Identity for 7-Aminooxazolo[5,4-d]pyrimidines Including the 2-Methyl Analog

In the 2020 Molecules study by Sochacka-Ćwikła et al., DFT calculations demonstrated that the 7-aminooxazolo[5,4-d]pyrimidine tautomer (amine form) is thermodynamically more stable than the corresponding 7-imine tautomer by approximately 13 kcal·mol⁻¹ in both vacuum (ΔEstab = 13.06–13.23 kcal·mol⁻¹) and ethanol-simulated environments (ΔEstab = 12.43–12.83 kcal·mol⁻¹) [1]. This energetic preference ensures that the 7-amino form—as present in 2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-amine—constitutes the dominant species at equilibrium, with only ~1 imine tautomer molecule per 75.5 million amine tautomer molecules (Ktrans ≈ 1.3 × 10⁻⁸) [1]. In contrast, N-6-substituted oxazolo[5,4-d]pyrimidin-7-imines (such as 6-N-benzyl-7(6H)-imines reported by the same group in 2024 [2]) are synthetically accessible but represent distinct chemical entities with different biological activity profiles. The amine structure was unambiguously confirmed by single-crystal X-ray diffraction for compound 5h [1].

tautomerism thermodynamic stability X-ray crystallography

7-Aminooxazolo[5,4-d]pyrimidines Possess Immunosuppressive and Antiviral Activity Not Observed in 7-Alkylamino or 7-Imine Derivatives Within the Same Scaffold

In the 2020 Molecules study, ten 7-aminooxazolo[5,4-d]pyrimidines (SCM1–10) were evaluated for immunological, antiviral, and anticancer activity. Compounds SCM5 and SCM9 showed the best immunoregulatory profile, strongly inhibiting phytohemagglutinin A-induced proliferation of human peripheral blood lymphocytes and lipopolysaccharide-induced proliferation of mouse splenocytes [1]. SCM9 also caused moderate suppression of tumor necrosis factor α (TNF-α) production in human whole blood culture [1]. These compounds also inhibited replication of human herpes virus type-1 (HHV-1) in the A-549 cell line [1]. By contrast, 7-alkylamino substituted oxazolo[5,4-d]pyrimidines (such as those in the 2022 IJMS series by Sochacka-Ćwikła et al.) were profiled primarily for cytotoxic and VEGFR-2 inhibitory activity, without reported immunomodulatory endpoints [2]. The 6-N-benzyl-7(6H)-imine series (2024) also focused on VEGFR-2 inhibition and cytotoxicity [3]. The 7-amino substitution pattern, as present in the target compound, is thus the functional determinant for the immunosuppressive and antiviral pharmacology within this scaffold class.

immunosuppression antiviral activity lymphocyte proliferation

The Oxazolo[5,4-d]pyrimidine Scaffold Enables Polypharmacological Kinase Inhibition (VEGFR-2, VEGFR-1, EGFR, JAK), a Profile Not Accessible to Isoxazolo[5,4-d]pyrimidine or Thiazolo[5,4-d]pyrimidine Isosteres Without Structural Redesign

The 2025 SAR review by Sochacka-Ćwikła and Mączyński documents that oxazolo[5,4-d]pyrimidines exhibit selective inhibitory activity against VEGFR-2, VEGFR-1, and EGFR (inhibitory rate >60%) that exceeds activity against other kinases such as FGFR, PDGFR, Flt-3, JAK2, and KIT [1]. This multi-kinase profile with selectivity within the VEGFR/EGFR family is a scaffold-intrinsic property. Notably, the structurally related isoxazolo[5,4-d]pyrimidine system (where the oxazole oxygen is replaced by an isoxazole N–O moiety) has been explored primarily as a kinase inhibitor scaffold in patent literature (US Patent 7,829,570) [2], while thiazolo[5,4-d]pyrimidines (sulfur replacing oxygen in the five-membered ring) have been developed as PI3K and RAF/VEGFR-2 inhibitors with altered selectivity profiles [3]. The purine-mimetic character of the oxazolo[5,4-d]pyrimidine scaffold—where the oxazole ring mimics the imidazole of purines—is unique among these isosteres and underpins its recognition by the ATP-binding pocket of multiple kinases [1]. The 2-methyl-7-amino substitution represents the minimal functionalization of this privileged scaffold for use as a reference compound.

kinase polypharmacology scaffold hopping VEGFR EGFR JAK

Optimal Application Scenarios for Procuring 2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-amine (CAS 25680-37-9)


Negative Control for VEGFR-2 Kinase Inhibitor Screening Cascades in Oxazolopyrimidine Lead Optimization Programs

The 2025 SAR review establishes that a CH₃ group at C(2) yields unsatisfactory VEGFR-2 activity, in stark contrast to 2-aryl analogs achieving IC₅₀ values of 0.33 µM against VEGFR-2 kinase [1]. 2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-amine is therefore an ideal structurally matched negative control for high-throughput VEGFR-2 screening campaigns. Researchers can use this compound to establish the activity floor against which 2-aryl and 2-heterocyclyl analogs are benchmarked, enabling clean discrimination between scaffold-derived and substituent-derived contributions to kinase inhibition.

Core Scaffold Reference Standard for Multi-Kinase Selectivity Profiling (VEGFR/EGFR/JAK Panel)

The oxazolo[5,4-d]pyrimidine scaffold exhibits a characteristic kinase selectivity fingerprint with >60% inhibitory activity against VEGFR-2, VEGFR-1, and EGFR, while showing lower activity against FGFR, PDGFR, Flt-3, and KIT [1]. This compound serves as the minimal-substitution reference standard for establishing baseline selectivity profiles in multi-kinase panels, allowing medicinal chemistry teams to quantify the effects of substituent addition at positions 2, 5, and 7 on kinase selectivity.

Immunosuppressive Activity Probe in Autoimmune Disease Models Requiring 7-Amino Substitution

The 2020 Molecules study demonstrated that 7-aminooxazolo[5,4-d]pyrimidines strongly inhibit PHA-induced human lymphocyte proliferation and LPS-induced mouse splenocyte proliferation, with compound SCM9 also suppressing TNF-α production [1]. Procurement of the 2-methyl-7-amino analog is indicated for immunology research groups that require a defined 7-amino-substituted oxazolopyrimidine for comparative studies against 7-alkylamino or 7-imine derivatives, given that the 7-amino group is the key determinant of the immunosuppressive profile within this scaffold class.

Starting Material for Derivatization at Position 7 via Nucleophilic Amination or at Position 5 via Electrophilic Substitution

The thermodynamic stability of the 7-amino tautomer (~13 kcal·mol⁻¹ more stable than the 7-imine form) [1] and the documented synthetic accessibility of this scaffold via 5-aminooxazole-4-carbonitrile intermediates [2] make 2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-amine a well-characterized starting material for further functionalization. The 7-amino group can be elaborated via reductive amination or nucleophilic substitution, while the 5-position remains available for electrophilic aromatic substitution, enabling systematic SAR exploration around the 2-methyl-substituted core.

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